molecular formula C12H16F3NO4 B14260873 Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol CAS No. 139478-39-0

Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol

Cat. No.: B14260873
CAS No.: 139478-39-0
M. Wt: 295.25 g/mol
InChI Key: MPYNYUVQEVTVRK-UHFFFAOYSA-N
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Description

Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol involves several steps, typically starting with the preparation of the trifluoromethylated phenol derivative. This can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . The subsequent steps involve the reaction of the trifluoromethylated phenol with propylene oxide under basic conditions to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The specific pathways and targets depend on the compound’s application, but it generally acts by modulating enzyme activity or receptor binding .

Comparison with Similar Compounds

Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol can be compared with other trifluoromethyl-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

139478-39-0

Molecular Formula

C12H16F3NO4

Molecular Weight

295.25 g/mol

IUPAC Name

methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C10H11F3O2.C2H5NO2/c1-7(14)6-15-9-4-2-3-8(5-9)10(11,12)13;1-3-2(4)5/h2-5,7,14H,6H2,1H3;3H,1H3,(H,4,5)

InChI Key

MPYNYUVQEVTVRK-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC(=C1)C(F)(F)F)O.CNC(=O)O

Origin of Product

United States

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